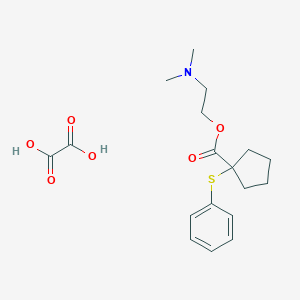
2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid is a complex organic compound with the chemical formula C18H25NO6S. This compound is characterized by the presence of a phenylthio group attached to a cyclopentanecarboxylic acid moiety, which is further esterified with a 2-(dimethylamino)ethyl group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid typically involves multiple steps:
Formation of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction where a thiol group reacts with a phenyl halide.
Cyclopentanecarboxylic Acid Formation: The cyclopentanecarboxylic acid can be synthesized via a cyclization reaction of a suitable precursor, such as a diene or a halide.
Esterification: The carboxylic acid group is then esterified with 2-(dimethylamino)ethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using acid chlorides.
Oxalate Salt Formation: Finally, the ester is converted to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid involves its interaction with specific molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The ester and dimethylamino groups may enhance its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester
- Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester
Comparison: 2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
101329-93-5 |
|---|---|
Fórmula molecular |
C18H25NO6S |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C16H23NO2S.C2H2O4/c1-17(2)12-13-19-15(18)16(10-6-7-11-16)20-14-8-4-3-5-9-14;3-1(4)2(5)6/h3-5,8-9H,6-7,10-13H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
XEOQSJRVIAKPIP-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1(CCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O |
SMILES canónico |
CN(C)CCOC(=O)C1(CCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O |
Key on ui other cas no. |
101329-93-5 |
Sinónimos |
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















